1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine
Description
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine is a triazolopyrimidine derivative featuring a benzyl-substituted triazole fused to a pyrimidine core, coupled with a piperazine moiety linked to a 3-fluorobenzoyl group. This structure is designed to optimize interactions with biological targets, likely leveraging the electron-withdrawing fluorine atom for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c23-18-8-4-7-17(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-15-24-20)30(27-26-19)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGCLYFUSPNDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is synthesized through a series of cyclization reactions involving hydrazonoyl halides and alkyl carbothioates . The final compound is obtained by reacting the triazolopyrimidine core with 3-fluorobenzoyl chloride and piperazine under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine family. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
Compounds similar to 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine have demonstrated antimicrobial effects against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant pathogens.
CNS Activity
The piperazine component is well-known for its neuroactive properties. Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Targeting specific cancer pathways could lead to the development of novel anticancer therapies.
- Infectious Diseases : Its antimicrobial properties could be harnessed to create new treatments for bacterial infections.
- Neurological Disorders : Given its potential CNS activity, it may serve as a basis for drugs aimed at treating mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies that reinforce the potential applications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study B | Reported antimicrobial activity against Gram-positive bacteria, suggesting its use in developing new antibiotics. |
| Study C | Investigated the neuropharmacological effects, showing promise in modulating serotonin receptors linked to mood regulation. |
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine involves the inhibition of specific enzymes and pathways that are crucial for cell proliferation and survival. It targets cyclin-dependent kinases (CDKs), which play a key role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
Key structural analogs differ in substitutions at the triazolopyrimidine core, benzyl/benzoyl groups, and piperazine-linked moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations
Benzyl vs. Conversely, phenyl substitution () maintains aromaticity but eliminates the benzyl methylene spacer, altering spatial orientation . Benzyl groups (target compound) contribute to π-π stacking and hydrophobic interactions, critical for target engagement .
Fluorobenzoyl vs. Other Acyl Groups :
- The 3-fluorobenzoyl group balances electronegativity and lipophilicity. The 3,4-difluorobenzoyl analog () may strengthen target binding via halogen bonds but risks reduced solubility .
- Trifluoromethylbenzoyl () introduces extreme lipophilicity, favoring blood-brain barrier penetration but increasing metabolic oxidation risks .
Replacement with benzoxazolyl sulfide (VAS2870, ) shifts activity toward NADPH oxidase inhibition, highlighting the piperazine-benzoyl group’s role in target specificity .
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄F₂N₄O
- Molecular Weight : 314.31 g/mol
- CAS Number : 920389-87-3
The compound features a triazolopyrimidine core linked to a piperazine moiety, which is recognized for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Formation of the triazolopyrimidine core through cyclization reactions.
- Attachment of the piperazine moiety , often involving nucleophilic substitution reactions with appropriate benzoyl derivatives.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. The anticancer activity of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine has been evaluated against various cancer cell lines using the MTT assay.
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 18.5 ± 2.1 |
| Mammary gland breast cancer (MCF-7) | 24.3 ± 1.8 |
| Human prostate cancer (PC3) | 30.0 ± 2.5 |
| Colorectal carcinoma (HCT-116) | 22.7 ± 1.9 |
These results indicate that the compound exhibits moderate cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
The proposed mechanisms for the anticancer activity include:
- Inhibition of cell proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
Other Pharmacological Activities
Beyond anticancer effects, compounds similar to this one have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
- Antiviral Effects : Certain triazole derivatives have been evaluated for their ability to inhibit viral replication.
Case Studies and Research Findings
A study published in the Asian Journal of Pharmaceutical Sciences evaluated a series of triazolopyrimidine derivatives, including those structurally related to our compound, revealing significant anticancer activities against multiple cell lines . Another research article highlighted the synthesis and biological evaluation of piperazine derivatives, noting their potential in treating infections and tumors .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step routes, including triazole ring formation and piperazine coupling. Key steps include:
- Triazole formation: Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a DCM/H₂O solvent system at ambient temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2) to ensure completion .
- Piperazine coupling: Palladium on carbon (Pd/C) catalysts under controlled temperatures (195–230°C) improve yields. Inert atmospheres (e.g., nitrogen) minimize side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate:hexane gradients) or recrystallization (DMF/i-propanol mixtures) enhances purity .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorobenzoyl substituent in target binding?
Answer:
- Comparative assays: Synthesize analogs with varying electron-withdrawing/donating groups at the benzoyl position. Test binding affinity against targets (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Molecular docking: Use software (AutoDock Vina, Schrödinger) to model interactions with crystal structures of enzymes (e.g., PDB entries). Validate predictions with site-directed mutagenesis .
- Pharmacophore mapping: Identify critical hydrogen-bonding or hydrophobic interactions contributed by the fluorine atom .
Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms the triazole-pyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and piperazine linkage .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) .
Advanced: How should researchers address contradictions in reported biological activities of triazolopyrimidine derivatives?
Answer:
- Assay standardization: Replicate studies using identical cell lines (e.g., MCF-7 for anticancer assays) and protocols (e.g., MTT vs. ATP luminescence) .
- Control compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity thresholds .
- Meta-analysis: Systematically review literature to identify confounding factors (e.g., solvent effects, incubation times) .
Basic: What solvent systems are suitable for in vitro solubility testing of this compound?
Answer:
- Primary solvents: DMSO (for stock solutions) diluted in PBS or cell culture media (≤0.1% DMSO final concentration) .
- Co-solvents: Cyclodextrins or PEG-400 enhance aqueous solubility for pharmacokinetic studies .
- Shake-flask method: Measure equilibrium solubility at physiological pH (7.4) using UV-Vis spectroscopy .
Advanced: What computational and experimental methods predict metabolic stability in preclinical models?
Answer:
- Liver microsomes: Incubate with NADPH cofactors and quantify parent compound depletion via LC-MS/MS .
- CYP enzyme profiling: Use recombinant CYP isoforms (e.g., CYP3A4) to identify major metabolic pathways .
- In silico tools: ADMET Predictor or MetaSite simulate Phase I/II metabolism and highlight labile sites .
Basic: How is column chromatography optimized for purifying this compound?
Answer:
- Silica gel selection: Use 230–400 mesh for better resolution. Adjust solvent polarity (e.g., ethyl acetate:hexane from 1:8 to 1:4) .
- Fraction analysis: Collect 10–15 mL fractions and monitor via TLC. Combine fractions with Rf = 0.3–0.5 .
- Drying: Anhydrous Na₂SO₄ removes residual water before rotary evaporation .
Advanced: Which in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
Answer:
- Rodent models: Administer intravenously/orally to assess bioavailability (AUC, Cₘₐₓ) and tissue distribution .
- Toxicity endpoints: Monitor serum biomarkers (ALT, creatinine) and histopathology of liver/kidney sections .
- Dose-ranging studies: Use 3–5 dose levels to establish NOAEL (No Observed Adverse Effect Level) .
Basic: How is the triazole-pyrimidine core confirmed post-synthesis?
Answer:
- ¹H NMR: Aromatic protons from the triazole ring appear as singlets (δ 8.7–9.2 ppm). Piperazine protons resonate at δ 2.5–3.5 ppm .
- IR spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1500–1550 cm⁻¹ (triazole ring) .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assay (CETSA): Measure target protein stabilization after compound treatment using Western blot .
- Knockdown/knockout models: CRISPR/Cas9-mediated gene deletion to confirm loss of compound efficacy .
- Bioluminescence resonance energy transfer (BRET): Quantify real-time target-compound interactions in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
